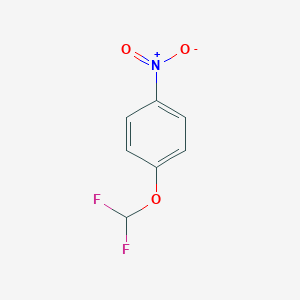

4-(二氟甲氧基)硝基苯

描述

Synthesis Analysis

The synthesis of 4-(Difluoromethoxy)nitrobenzene derivatives often involves nucleophilic aromatic substitution reactions, where electron-rich nitrobenzenes undergo substitution with various amine substituents. This process is characterized by a high degree of regiochemical control, allowing for the preparation of a range of electron-rich nitrobenzene derivatives with specific structural features (White et al., 2019).

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives, including 4-(Difluoromethoxy)nitrobenzene, has been extensively studied using techniques such as X-ray crystallography. These studies reveal the impact of electron donation from amino substituents on the nitro group, manifesting in changes in bond distances consistent with increased double bond character and electron density acceptance by the oxygens (White et al., 2019).

科学研究应用

化学合成与分子相互作用

研究探索了涉及硝基苯衍生物(包括 4-(二氟甲氧基)硝基苯)的化学合成和分子相互作用的各个方面。例如,研究调查了硝基苯衍生物的合成和晶体结构,展示了这些化合物如何根据其化学相互作用和合成条件以不同的主题和框架结晶。其中一项研究详细介绍了 2,4-双(苯胺基)硝基苯的晶体结构的形成,重点介绍了其氢键六聚体结构或桨轮主题,该主题在其晶体形式中包含一维通道 (Plater & Harrison, 2015).

环境与材料科学

在环境和材料科学中,硝基苯衍生物的应用已在污染修复和材料性能改性的背景下得到探索。研究了在没有电化学诱导的情况下将硝基苯基团接枝到碳或金属表面,结果表明各种基材的清洁表面可以用 4-硝基苯重氮四氟硼酸盐形成自发多层涂层。在没有电化学诱导的情况下,研究了该过程在不同基材(包括玻璃碳和各种金属)上的应用,展示了硝基苯衍生物在表面改性和材料科学中的多功能应用 (Adenier et al., 2005).

先进分析技术

通过循环伏安法和 EPR 光谱等先进分析技术对 4-取代硝基苯的研究提供了对这些化合物的电子转移性质和反应性的见解。研究重点关注还原带有不同取代基(包括二氟甲氧基)的硝基苯,有助于理解电子供体和吸电子取代基对硝基苯衍生物的电化学行为和反应性的影响。这些研究对开发聚合过程的新光引发剂和设计具有定制电子性质的材料具有重要意义 (Norambuena et al., 2004).

计算和热力学研究

计算和热力学研究提供了对二氟硝基苯异构体(包括那些与 4-(二氟甲氧基)硝基苯相关的异构体)的性质和反应性的更深入理解。这些研究包括确定形成、汽化和升华的摩尔焓,为新化合物的设计和合成提供了有价值的数据。该研究不仅阐明了这些化合物的热力学稳定性和相行为,而且还有助于优化合成路线和预测化学合成中的反应性模式 (Ribeiro da Silva et al., 2010).

安全和危害

4-(Difluoromethoxy)nitrobenzene is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

属性

IUPAC Name |

1-(difluoromethoxy)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-6-3-1-5(2-4-6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGGBARCOQPYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371770 | |

| Record name | 4-(Difluoromethoxy)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)nitrobenzene | |

CAS RN |

1544-86-1 | |

| Record name | 1-(Difluoromethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1544-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)